molecular formula C19H24O4 B4958550 1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene

1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene

Cat. No.: B4958550
M. Wt: 316.4 g/mol
InChI Key: GKYKNUVEZXSODT-UHFFFAOYSA-N
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Description

1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene is an organic compound with a complex structure It is characterized by the presence of methoxy, propoxy, and phenoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized to improve yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or propoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: This compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit or activate their function, leading to therapeutic effects.

Comparison with Similar Compounds

1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene can be compared with similar compounds, such as:

Properties

IUPAC Name

1-methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-15(2)23-19-8-5-4-7-18(19)22-14-6-13-21-17-11-9-16(20-3)10-12-17/h4-5,7-12,15H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYKNUVEZXSODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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